molecular formula C10H8FN3O2 B2632191 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 957354-37-9

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B2632191
CAS No.: 957354-37-9
M. Wt: 221.191
InChI Key: QEUHPOUUJCOAFQ-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluorobenzyl group and a nitro group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole typically involves the following steps:

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole can be compared with other similar compounds:

Biological Activity

The compound 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is part of a class of pyrazole derivatives known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, case studies, and relevant data.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines.

  • Caspase Activity : A study demonstrated that certain pyrazole analogs inhibited caspases involved in apoptosis, suggesting a mechanism for their anticancer effects. Specifically, the inhibition of caspase-3 and caspase-7 was noted, which are crucial in the apoptotic pathway (Lehmann et al., 2017) .
  • IC50 Values : The compound's structural modifications influence its potency. For example, related pyrazole compounds have reported IC50 values as low as 0.26 μM against specific cancer cell lines .

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory properties. The activity is often evaluated through various in vivo models.

  • Mechanism : The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. Compounds with similar structures have shown significant inhibition of COX isozymes .
  • Case Studies : In vivo studies have demonstrated that certain pyrazole derivatives can reduce edema in carrageenan-induced inflammation models, indicating their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied.

  • Spectrum of Activity : Pyrazoles have shown efficacy against a range of pathogens, including bacteria and fungi. For instance, compounds structurally related to this compound have been tested against strains like E. coli and Staphylococcus aureus, with promising results indicating their potential as antimicrobial agents .
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values for various pyrazole derivatives that suggest strong antibacterial activity comparable to established antibiotics .

Data Table: Biological Activities of Pyrazole Derivatives

Biological ActivityCompoundIC50/MIC ValueReference
AnticancerThis compound0.26 μM
Anti-inflammatoryVarious PyrazolesIC50 = 3.8 nM (Fmlp-Ome)
Antimicrobial4-Chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazoleMIC < 40 μg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act by inhibiting key enzymes involved in cancer progression and inflammation.
  • Apoptosis Induction : By modulating apoptotic pathways through caspase activation or inhibition.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUHPOUUJCOAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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